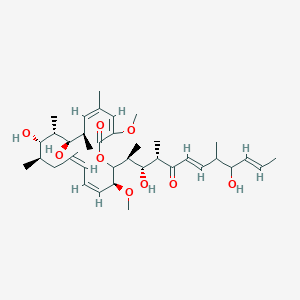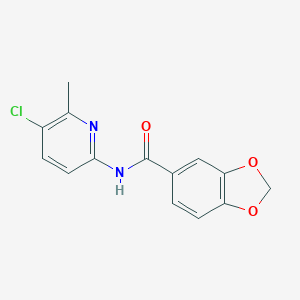
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is a chemical compound that is widely used in scientific research. It is a selective inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. In recent years, there has been a growing interest in the use of PARP inhibitors as a potential treatment for cancer.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves the inhibition of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes are involved in DNA repair, and their inhibition leads to the accumulation of DNA damage and ultimately cell death. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more dependent on N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide for survival.
Biochemical and Physiological Effects:
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide activity in vitro and in vivo, leading to the accumulation of DNA damage and cell death. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have also been shown to sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide is its selectivity for N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide enzymes. This allows for specific inhibition of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide activity without affecting other cellular processes. However, one limitation of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors is that they may not be effective in all types of cancer. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are most effective in cancers with defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers.
Direcciones Futuras
There are several future directions for the use of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide and other N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in cancer treatment. One direction is the development of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors that are more potent and selective than current inhibitors. Another direction is the investigation of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in combination with other cancer therapies, such as immunotherapy. Additionally, N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are being investigated as a potential treatment for other diseases, such as neurodegenerative disorders. Overall, the use of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors in cancer treatment and other diseases holds great promise for the future of medicine.
Métodos De Síntesis
The synthesis of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide involves several steps. The first step is the synthesis of 5-chloro-6-methylpyridin-2-amine, which is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the desired compound. The synthesis process has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide has been extensively studied in scientific research. It is primarily used as a tool compound to study the role of N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide in DNA repair and cancer biology. N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors have been shown to be effective in killing cancer cells that have defects in DNA repair pathways, such as those found in BRCA1/2-mutated cancers. Therefore, N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide inhibitors are being investigated as a potential treatment for various types of cancer.
Propiedades
Nombre del producto |
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
|---|---|
Fórmula molecular |
C14H11ClN2O3 |
Peso molecular |
290.7 g/mol |
Nombre IUPAC |
N-(5-chloro-6-methylpyridin-2-yl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H11ClN2O3/c1-8-10(15)3-5-13(16-8)17-14(18)9-2-4-11-12(6-9)20-7-19-11/h2-6H,7H2,1H3,(H,16,17,18) |
Clave InChI |
TVHIYGOKPIYIHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C2=CC3=C(C=C2)OCO3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)
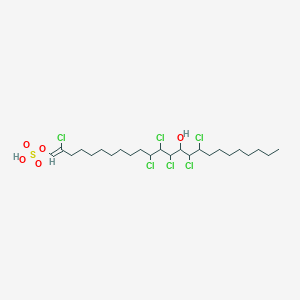
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)
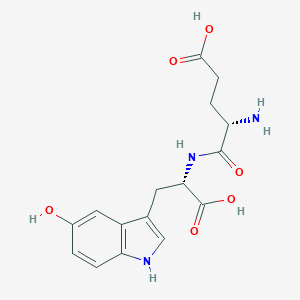
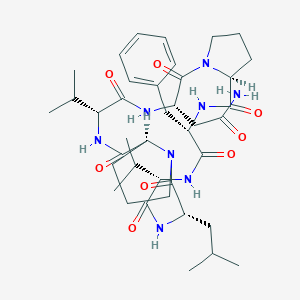

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B235627.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furamide](/img/structure/B235631.png)

![1-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B235648.png)
